molecular formula C25H26N2O6S B2746636 3,4,5-trimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005299-05-7

3,4,5-trimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2746636
CAS RN: 1005299-05-7
M. Wt: 482.55
InChI Key: OXYPEGKBJZJDEP-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. PARP inhibitors have shown promising results in the treatment of cancer, particularly in patients with BRCA mutations.

Scientific Research Applications

Antibacterial Activity

The compound has been found to have antibacterial activity. Two N-benzenesulfonyl (BS) derivatives of 1,2,3,4-tetrahydroquinoline (THQ) were designed, prepared, and screened for antibacterial activity . Both showed bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus(MRSA) ATCC 43300 .

Reactive Species Generation

The compound has been found to generate reactive species. An increase of reactive oxygen species (ROS) in strains treated with BS-THQ with respect to the control was detected .

Antimycobacterial Activity

The compound has proven its potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv . This is particularly important considering the growing resistance towards currently available antimycobacterials .

Pharmaco-Toxicological Profile

The compound has been studied for its pharmaco-toxicological profile. Compared to isoniazid, compounds 3a and 3b demonstrated lower acute toxicity for intraperitoneal administration .

Enoyl-ACP Reductase-Inhibiting Activity

The compound has been found to inhibit enoyl-ACP reductase. Enzyme inhibition assays of the sulfonyl hydrazones 3a and 3b with IC 50 values of 18.2 µM and 10.7 µM, respectively, revealed that enoyl acyl carrier protein reductase (InhA) could be considered as their target enzyme to exhibit their antitubercular activities .

Antioxidant Activity

The compound has been found to have antioxidant capabilities, reducing malondialdehyde (MDA) levels and increasing reduced glutathione (GSH) .

Mechanism of Action

Target of Action

The primary targets of this compound are enzymes involved in bacterial membrane synthesis, specifically D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents.

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This results in the disruption of bacterial cell wall synthesis, leading to bacterial cell death.

Biochemical Pathways

The affected pathways are those involved in bacterial cell wall synthesis. By inhibiting MurD and GlmU, the compound disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . This leads to the weakening of the cell wall, making the bacteria more susceptible to osmotic pressure and ultimately causing cell lysis.

Pharmacokinetics

It is known that the compound is stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of the compound’s action is the death of bacterial cells. By inhibiting key enzymes involved in cell wall synthesis, the compound causes the bacterial cell wall to weaken and rupture, leading to cell death . This makes the compound a potential candidate for the development of new antibacterial agents.

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-31-22-14-18(15-23(32-2)24(22)33-3)25(28)26-19-12-11-17-8-7-13-27(21(17)16-19)34(29,30)20-9-5-4-6-10-20/h4-6,9-12,14-16H,7-8,13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYPEGKBJZJDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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